Carbonothioic dihydrazide, N''-(((3-(4-morpholinyl)propyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
CAS No.: 127142-03-4
Cat. No.: VC17026766
Molecular Formula: C16H25N7OS2
Molecular Weight: 395.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127142-03-4 |
|---|---|
| Molecular Formula | C16H25N7OS2 |
| Molecular Weight | 395.6 g/mol |
| IUPAC Name | 1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
| Standard InChI | InChI=1S/C16H25N7OS2/c1-13(14-5-2-3-6-17-14)19-21-16(26)22-20-15(25)18-7-4-8-23-9-11-24-12-10-23/h2-3,5-6H,4,7-12H2,1H3,(H2,18,20,25)(H2,21,22,26)/b19-13+ |
| Standard InChI Key | CGLSZRRCBCJYEA-CPNJWEJPSA-N |
| Isomeric SMILES | C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2 |
| Canonical SMILES | CC(=NNC(=S)NNC(=S)NCCCN1CCOCC1)C2=CC=CC=N2 |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic IUPAC name reflects its intricate architecture. The parent structure, carbonothioic dihydrazide, is modified by two substituents:
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N''-((3-(4-Morpholinyl)propyl)amino)thioxomethyl: A thiourea moiety linked to a 3-(4-morpholinyl)propyl group.
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N'''-((1E)-1-(2-Pyridinyl)ethylidene): An ethylidene hydrazone derivative of 2-pyridinyl.
The morpholinylpropyl group introduces a six-membered morpholine ring (C₄H₉NO) attached via a three-carbon chain, enhancing solubility in polar solvents . The pyridinyl ethylidene moiety contributes aromaticity and potential metal-coordination sites . The (1E)-configuration specifies the trans arrangement of the ethylidene double bond, critical for stereoelectronic interactions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₂₅N₇OS₂ |
| Molecular Weight | 395.55 g/mol |
| IUPAC Name | 1-(3-morpholin-4-ylpropyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
| SMILES | C/C(=N\NC(=S)NNC(=S)NCCCN1CCOCC1)/C2=CC=CC=N2 |
| Topological Polar Surface Area | 164 Ų (estimated) |
Synthetic Pathways
The synthesis of this compound likely follows strategies employed for analogous carbonothioic dihydrazides . A plausible route involves:
Step 1: Preparation of Hydrazonoyl Halide Intermediate
Reaction of 2-acetylpyridine with hydrazine yields the hydrazone, which is subsequently treated with thionyl chloride to form the hydrazonoyl chloride .
Step 2: Condensation with Carbonothioic Dihydrazide
The hydrazonoyl chloride reacts with carbonothioic dihydrazide in dimethylformamide (DMF) containing potassium hydroxide (KOH). The base facilitates deprotonation, enabling nucleophilic attack by the dihydrazide’s amino groups .
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Base | KOH (1.2 equiv) |
| Temperature | 70°C, reflux |
| Reaction Time | 12–16 hours |
| Yield | 55–65% (estimated) |
Spectroscopic Characterization
While direct data for this compound is scarce, inferences from related structures suggest:
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¹H NMR: Peaks at δ 8.5–8.7 ppm (pyridinyl protons), δ 3.6–3.8 ppm (morpholine OCH₂), and δ 2.4–2.6 ppm (propyl CH₂).
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IR: Bands near 1250 cm⁻¹ (C=S), 1600 cm⁻¹ (C=N), and 3300 cm⁻¹ (N-H) .
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Mass Spectrometry: Molecular ion peak at m/z 395.55 (M⁺) with fragments at m/z 252 (loss of morpholinylpropyl).
Physicochemical and Toxicological Profile
Table 3: Predicted Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (estimated) |
| Solubility in Water | <1 mg/mL |
| Melting Point | 180–185°C (decomposes) |
Toxicological data remains unstudied, but thiourea derivatives are often hepatotoxic at high doses. Proper handling protocols (gloves, ventilation) are advised.
Future Research Directions
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Activity Screening: Evaluate antimicrobial potency against Gram-positive/-negative bacteria.
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Structural Optimization: Modify the propyl chain length to alter pharmacokinetics.
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Crystallography: Resolve 3D structure to guide computational docking studies.
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